molecular formula C13H26N2O B13215803 4-[4-(2-Methylpropyl)piperidin-4-yl]morpholine

4-[4-(2-Methylpropyl)piperidin-4-yl]morpholine

Cat. No.: B13215803
M. Wt: 226.36 g/mol
InChI Key: KHSKOFDXSNHROB-UHFFFAOYSA-N
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Description

4-[4-(2-Methylpropyl)piperidin-4-yl]morpholine is a chemical compound with the molecular formula C13H26N2O It is a derivative of piperidine and morpholine, both of which are important structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methylpropyl)piperidin-4-yl]morpholine typically involves the reaction of N-tert-butoxycarbonyl-4-piperidone with morpholine, followed by deprotection. This process can be carried out under reductive amination conditions, where the intermediate is treated with a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methylpropyl)piperidin-4-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[4-(2-Methylpropyl)piperidin-4-yl]morpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(2-Methylpropyl)piperidin-4-yl]morpholine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Morpholinopiperidine: A related compound with similar structural features.

    N-(Piperidine-4-yl)benzamide: Another piperidine derivative with distinct biological activities.

Uniqueness

4-[4-(2-Methylpropyl)piperidin-4-yl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C13H26N2O

Molecular Weight

226.36 g/mol

IUPAC Name

4-[4-(2-methylpropyl)piperidin-4-yl]morpholine

InChI

InChI=1S/C13H26N2O/c1-12(2)11-13(3-5-14-6-4-13)15-7-9-16-10-8-15/h12,14H,3-11H2,1-2H3

InChI Key

KHSKOFDXSNHROB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCNCC1)N2CCOCC2

Origin of Product

United States

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